molecular formula C10H12N2O6S B12174857 N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine CAS No. 83192-67-0

N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine

Katalognummer: B12174857
CAS-Nummer: 83192-67-0
Molekulargewicht: 288.28 g/mol
InChI-Schlüssel: JFRBMLFYWIKSNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine is a chemical compound with the molecular formula C10H12N2O6S. It is known for its unique structure, which includes a sulfonyl group attached to a glycine moiety through a phenyl ring substituted with a methoxycarbonyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine typically involves the reaction of 4-aminobenzenesulfonyl chloride with glycine in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonamide, which is then treated with methoxycarbonyl chloride to yield the final product. The reaction conditions generally include a solvent such as dichloromethane and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and various substituted phenyl sulfonyl glycine derivatives .

Wissenschaftliche Forschungsanwendungen

N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the compound can interfere with cellular processes by binding to proteins and altering their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its glycine moiety allows for interactions with biological systems that are different from those of similar compounds .

Eigenschaften

CAS-Nummer

83192-67-0

Molekularformel

C10H12N2O6S

Molekulargewicht

288.28 g/mol

IUPAC-Name

2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]acetic acid

InChI

InChI=1S/C10H12N2O6S/c1-18-10(15)12-7-2-4-8(5-3-7)19(16,17)11-6-9(13)14/h2-5,11H,6H2,1H3,(H,12,15)(H,13,14)

InChI-Schlüssel

JFRBMLFYWIKSNE-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.